molecular formula C10H23IOSi B14473125 [(1-Iodoheptyl)oxy](trimethyl)silane CAS No. 66858-75-1

[(1-Iodoheptyl)oxy](trimethyl)silane

Cat. No.: B14473125
CAS No.: 66858-75-1
M. Wt: 314.28 g/mol
InChI Key: IRHHSMZWWXNXGY-UHFFFAOYSA-N
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Description

(1-Iodoheptyl)oxysilane is an organosilicon compound with the molecular formula C10H23IOSi. This compound is characterized by the presence of an iodine atom attached to a heptyl group, which is further connected to a trimethylsilane group through an oxygen atom. The unique structure of (1-Iodoheptyl)oxysilane makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Iodoheptyl)oxysilane typically involves the reaction of heptyl iodide with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:

Heptyl Iodide+Trimethylsilanol(1-Iodoheptyl)oxysilane\text{Heptyl Iodide} + \text{Trimethylsilanol} \rightarrow \text{(1-Iodoheptyl)oxysilane} Heptyl Iodide+Trimethylsilanol→(1-Iodoheptyl)oxysilane

Industrial Production Methods

In an industrial setting, the production of (1-Iodoheptyl)oxysilane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Iodoheptyl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding heptyl silane derivative.

    Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted heptyl silane derivatives.

    Reduction Reactions: The major product is the heptyl silane derivative.

    Oxidation Reactions: The major products are silanols or siloxanes.

Scientific Research Applications

(1-Iodoheptyl)oxysilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: (1-Iodoheptyl)oxysilane is used in the development of novel drug delivery systems. Its ability to form stable bonds with biological molecules makes it a potential candidate for targeted drug delivery.

    Industry: The compound is used in the production of specialty coatings and adhesives. Its unique properties, such as hydrophobicity and thermal stability, make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-Iodoheptyl)oxysilane involves the interaction of its functional groups with specific molecular targets. The iodine atom can participate in halogen bonding, while the silane group can form stable bonds with oxygen and nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromoheptyl)oxysilane
  • (1-Chloroheptyl)oxysilane
  • (1-Fluoroheptyl)oxysilane

Uniqueness

(1-Iodoheptyl)oxysilane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and reduction reactions, providing unique opportunities for chemical modifications.

Properties

CAS No.

66858-75-1

Molecular Formula

C10H23IOSi

Molecular Weight

314.28 g/mol

IUPAC Name

1-iodoheptoxy(trimethyl)silane

InChI

InChI=1S/C10H23IOSi/c1-5-6-7-8-9-10(11)12-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

IRHHSMZWWXNXGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(O[Si](C)(C)C)I

Origin of Product

United States

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